2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide, commonly known as DMOAD, is a promising drug candidate in the field of osteoarthritis research. Osteoarthritis is a degenerative joint disease that affects millions of people worldwide, and there is currently no cure for this condition. DMOAD has shown potential in slowing down the progression of osteoarthritis and reducing its symptoms.
Wirkmechanismus
The exact mechanism of action of DMOAD is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that break down the extracellular matrix of cartilage. This matrix is essential for the proper functioning of cartilage, and its breakdown is a hallmark of osteoarthritis. By inhibiting the breakdown of this matrix, DMOAD can help to protect and repair cartilage.
Biochemical and Physiological Effects:
DMOAD has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response associated with osteoarthritis. DMOAD can also increase the production of anti-inflammatory cytokines, which can help to reduce inflammation and pain. In addition, DMOAD has been shown to increase the production of collagen and proteoglycans, which are important components of healthy cartilage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMOAD in lab experiments is its specificity for cartilage. DMOAD targets the extracellular matrix of cartilage, which makes it a promising drug candidate for the treatment of osteoarthritis. However, one of the limitations of using DMOAD in lab experiments is its complex synthesis process. This can make it difficult to produce large quantities of the drug for testing.
Zukünftige Richtungen
There are several future directions for the research on DMOAD. One direction is to further investigate its mechanism of action. Understanding how DMOAD works at the molecular level could lead to the development of more effective treatments for osteoarthritis. Another direction is to test the efficacy of DMOAD in clinical trials. If DMOAD proves to be effective in human trials, it could become a game-changer in the treatment of osteoarthritis. Finally, researchers could explore the potential of DMOAD in the treatment of other joint diseases, such as rheumatoid arthritis.
Conclusion:
In conclusion, DMOAD is a promising drug candidate in the field of osteoarthritis research. Its chondroprotective properties, anti-inflammatory effects, and ability to repair cartilage make it a potential game-changer in the treatment of this debilitating condition. Further research is needed to fully understand its mechanism of action and to test its efficacy in clinical trials.
Synthesemethoden
The synthesis of DMOAD involves a series of chemical reactions that start with the reaction of 2,4-dichlorophenylamine with acetic anhydride to form an intermediate product. This intermediate product is then reacted with 4-methoxyphenol in the presence of a base to form the final product, DMOAD. The overall synthesis process is complex and requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DMOAD has been extensively studied in preclinical trials for its potential use in the treatment of osteoarthritis. It has been shown to have chondroprotective properties, which means that it can protect and repair the cartilage in joints. DMOAD has also been shown to reduce inflammation and pain associated with osteoarthritis. These properties make DMOAD a promising drug candidate for the treatment of osteoarthritis.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-23-13-4-6-14(7-5-13)24-10-17(22)25-21-16(20)8-11-2-3-12(18)9-15(11)19/h2-7,9H,8,10H2,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVMHVXGAGQXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.